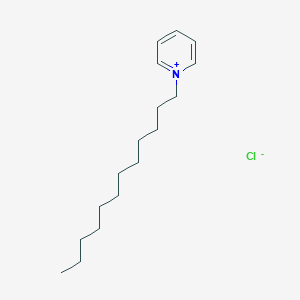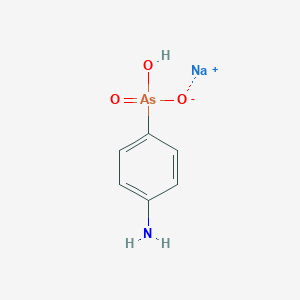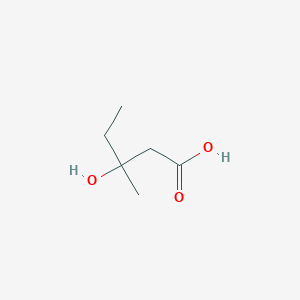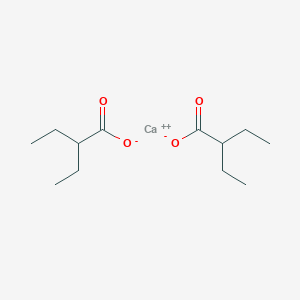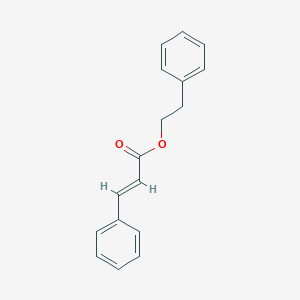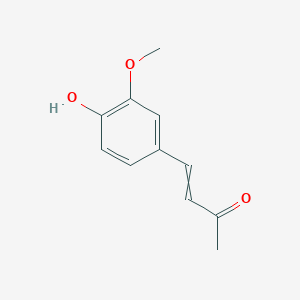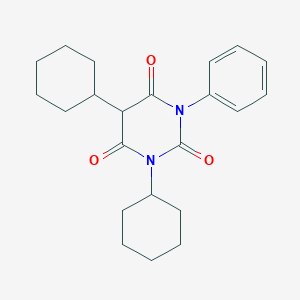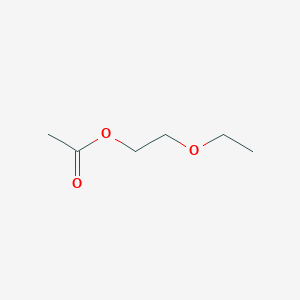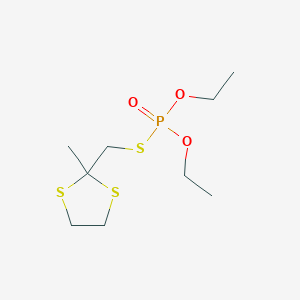
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DEMDT or O-Et-O-(S)-P(S)(CH₂S)₂CH₃ and has a molecular formula of C₉H₁₉O₂PS₃.
Mecanismo De Acción
The mechanism of action of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with various electrophiles to form adducts. These adducts can then undergo further reactions to form the desired products.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane have not been extensively studied. However, it has been found to be relatively non-toxic and has low acute toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive methods, making it an attractive option for researchers. However, one of the limitations of using this compound is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane. One potential direction is the synthesis of new organophosphorus compounds using DEMDT as a phosphorus source. Another direction is the investigation of the compound's potential as a catalyst in various chemical reactions. Additionally, the compound's potential applications in the field of medicine and drug development could also be explored.
Métodos De Síntesis
The synthesis of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane involves the reaction of 2-methyl-1,3-dithiolane with diethyl phosphorochloridothionate in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane has been found to have potential applications in various scientific research fields. One of the significant applications of this compound is in the synthesis of organophosphorus compounds, which are widely used as pesticides, herbicides, and insecticides. DEMDT is also used as a phosphorus source in the synthesis of other phosphorus-containing compounds.
Propiedades
Número CAS |
1081-95-4 |
|---|---|
Nombre del producto |
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane |
Fórmula molecular |
C9H19O3PS3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C9H19O3PS3/c1-4-11-13(10,12-5-2)16-8-9(3)14-6-7-15-9/h4-8H2,1-3H3 |
Clave InChI |
APVJSTCJOJGSPI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCC1(SCCS1)C |
SMILES canónico |
CCOP(=O)(OCC)SCC1(SCCS1)C |
Otros números CAS |
1081-95-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



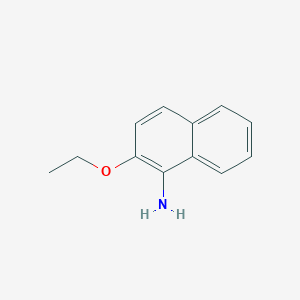
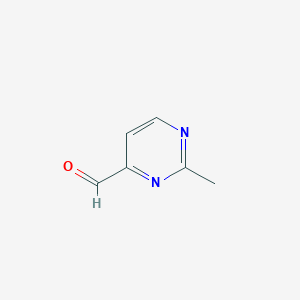
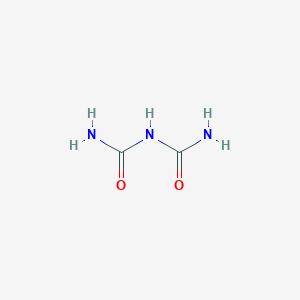
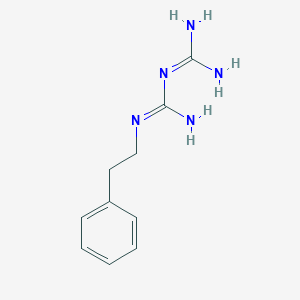
![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)
